5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atamparib is an orally available small molecule inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase 7 (PARP7). It is under investigation for its potential immunomodulating and antineoplastic activities. Atamparib selectively binds to PARP7 and restores interferon (type 1) signaling, which may lead to the induction of both innate and adaptive immune responses, and the inhibition of tumor growth and proliferation .
准备方法
The synthetic routes and reaction conditions for Atamparib are not extensively detailed in publicly available sources. it is known that Atamparib (RBN-2397) is a new chemical entity developed by Ribon Therapeutics. The compound is administered orally in tablet form and is currently under clinical development for the treatment of various solid tumors .
化学反应分析
Atamparib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Atamparib has several scientific research applications, including:
Chemistry: Atamparib is used as a tool compound to study the role of PARP7 in various biochemical pathways.
Biology: Atamparib is used to investigate the biological functions of PARP7 and its role in cellular processes such as DNA repair and signal transduction.
作用机制
Atamparib exerts its effects by selectively inhibiting PARP7, an enzyme that catalyzes the post-translational ADP-ribosylation of nuclear proteins. This inhibition restores interferon (type 1) signaling, leading to the induction of both innate and adaptive immune responses. Atamparib also induces PARP7 trapping on chromatin, suggesting its mechanism of action might be similar to clinically used PARP1 inhibitors .
相似化合物的比较
Atamparib is unique in its selective inhibition of PARP7, distinguishing it from other PARP inhibitors that target PARP1, PARP2, and PARP3. Similar compounds include:
Olaparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: A PARP1, PARP2, and PARP3 inhibitor used in the treatment of ovarian cancer.
Niraparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian cancer.
Atamparib’s selective inhibition of PARP7 and its potential immunomodulating and antineoplastic activities make it a promising candidate for cancer therapy .
属性
分子式 |
C20H23F6N7O3 |
---|---|
分子量 |
523.4 g/mol |
IUPAC 名称 |
4-[1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-ylamino]-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35) |
InChI 键 |
UQZCQKXJAXKZQH-UHFFFAOYSA-N |
规范 SMILES |
CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。